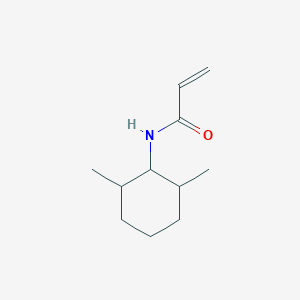

N-(2,6-Dimethylcyclohexyl)prop-2-enamide

Description

N-(2,6-Dimethylcyclohexyl)prop-2-enamide is an acrylamide derivative featuring a 2,6-dimethylcyclohexyl substituent. Its molecular formula is inferred as C₁₁H₁₈NO, comprising a prop-2-enamide backbone (C₃H₅NO) linked to a bulky, hydrophobic 2,6-dimethylcyclohexyl group (C₈H₁₃).

Propriétés

IUPAC Name |

N-(2,6-dimethylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJXAAXXSCACPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1NC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide typically involves the reaction of 2,6-dimethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(2,6-Dimethylcyclohexyl)prop-2-enamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,6-Dimethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or other derivatives.

Applications De Recherche Scientifique

N-(2,6-Dimethylcyclohexyl)prop-2-enamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues from : Phosphoramidocyanidates

describes 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate (C₁₁H₂₁N₂O₂P), which shares the 2,6-dimethylcyclohexyl substituent but differs in the parent structure (phosphoramidocyanidate vs. acrylamide). Key distinctions include:

| Property | N-(2,6-Dimethylcyclohexyl)prop-2-enamide | 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate |

|---|---|---|

| Molecular Formula | C₁₁H₁₈NO | C₁₁H₂₁N₂O₂P |

| Functional Group | Acrylamide | Phosphoramidocyanidate |

| Steric Hindrance | Moderate (cyclohexyl + acrylamide) | High (phosphorus center + dimethyl groups) |

| Potential Reactivity | Polymerization (via acrylamide double bond) | Hydrolysis susceptibility (P–N/P–O bonds) |

The 2,6-dimethylcyclohexyl group in both compounds likely imparts hydrophobicity and conformational rigidity , but the acrylamide’s unsaturated bond offers reactivity distinct from the phosphorus-containing analog .

Phenoxy-Acetamide Derivatives from

lists complex amides with 2,6-dimethylphenoxyacetamido moieties (e.g., compounds m, n, o). These share the 2,6-dimethyl substitution pattern but on a phenyl ring rather than a cyclohexyl group. Comparisons include:

| Property | N-(2,6-Dimethylcyclohexyl)prop-2-enamide | 2,6-Dimethylphenoxyacetamido Derivatives |

|---|---|---|

| Aromaticity | Non-aromatic (cyclohexyl) | Aromatic (phenyl) |

| Solubility | Likely lower in polar solvents | Higher due to phenoxy oxygen |

| Biological Activity | Unreported | Potential pharmacological activity (e.g., protease inhibition inferred from structural complexity) |

The cyclohexyl group may enhance metabolic stability compared to phenyl analogs, while the phenoxy moiety’s polarity could improve solubility .

Acrylamide Analogues from : N-(2,2-Dimethoxyethyl)prop-2-enamide

discusses N-(2,2-Dimethoxyethyl)prop-2-enamide (C₇H₁₃NO₃), which shares the acrylamide backbone but substitutes the cyclohexyl group with a 2,2-dimethoxyethyl chain. Key differences:

| Property | N-(2,6-Dimethylcyclohexyl)prop-2-enamide | N-(2,2-Dimethoxyethyl)prop-2-enamide |

|---|---|---|

| Polarity | Hydrophobic (cyclohexyl) | Polar (methoxy groups) |

| Synthetic Accessibility | Requires cyclohexyl derivatization | Easier via ether-forming reactions |

| Applications | Unreported; potential polymer monomer | Likely intermediate in drug synthesis |

The dimethoxyethyl group’s electron-rich ether bonds may facilitate hydrogen bonding, contrasting with the steric bulk of dimethylcyclohexyl .

Research Implications and Limitations

- Reactivity: The acrylamide double bond enables polymerization, akin to industrial uses of similar monomers .

- Synthesis Challenges : Steric hindrance from the 2,6-dimethylcyclohexyl group may complicate purification compared to less bulky analogs.

Limitations : Absence of experimental data (e.g., melting points, NMR spectra) in the evidence restricts quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.